molecular formula C17H20ClNO2S B2520849 3-{[4-(Tert-butyl)phenyl]sulfonyl}-2-chloro-4,6-dimethylpyridine CAS No. 338412-38-7

3-{[4-(Tert-butyl)phenyl]sulfonyl}-2-chloro-4,6-dimethylpyridine

Cat. No.: B2520849
CAS No.: 338412-38-7
M. Wt: 337.86
InChI Key: PTMICSFELCJSKO-UHFFFAOYSA-N
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Description

3-{[4-(Tert-butyl)phenyl]sulfonyl}-2-chloro-4,6-dimethylpyridine is a chemical compound featuring a pyridine core functionalized with chlorinated and sulfonylated groups, designed for research and development applications. The integration of the pyridine heterocycle, a prevalent scaffold in medicinal chemistry, with a phenylsulfonyl moiety makes this compound a valuable intermediate for exploring new chemical spaces . Pyridine derivatives are recognized for their broad spectrum of pharmacological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents, and are frequently investigated as inhibitors of various enzymes and proteins . The specific structural motifs present in this compound—particularly the sulfonamide group—are commonly found in compounds with documented biological activity. For instance, sulfonamide-containing structures are actively researched for their cytotoxic properties and ability to inhibit enzymes like carbonic anhydrases . As a building block, this compound can be utilized in metal-catalyzed reactions, cyclization, and green synthesis techniques, such as microwave-assisted synthesis, to construct more complex heterocyclic systems . Researchers can employ this chemical in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a precursor in synthesizing targeted libraries for high-throughput screening. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

3-(4-tert-butylphenyl)sulfonyl-2-chloro-4,6-dimethylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO2S/c1-11-10-12(2)19-16(18)15(11)22(20,21)14-8-6-13(7-9-14)17(3,4)5/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMICSFELCJSKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665977
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(Tert-butyl)phenyl]sulfonyl}-2-chloro-4,6-dimethylpyridine typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the sulfonylation of a pyridine derivative with 4-(tert-butyl)benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine itself, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(Tert-butyl)phenyl]sulfonyl}-2-chloro-4,6-dimethylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The sulfonyl group can participate in redox reactions, potentially forming sulfoxides or sulfones.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or toluene.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative, while a Suzuki-Miyaura coupling reaction would produce a biaryl compound.

Scientific Research Applications

3-{[4-(Tert-butyl)phenyl]sulfonyl}-2-chloro-4,6-dimethylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound, possibly exhibiting antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{[4-(Tert-butyl)phenyl]sulfonyl}-2-chloro-4,6-dimethylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can act as an electrophilic center, while the pyridine ring can participate in π-π stacking or hydrogen bonding interactions with target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from Literature

a. Compound 8f ():
3-{2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl-methanesulfinyl]-benzimidazole-1-sulfonyl}-4-methylbenzoic acid 2-(toluene-4-sulfonyl)ethyl ester (8f) shares a pyridine core but differs significantly in substituents. Key distinctions include:

  • A trifluoroethoxy group at position 4 of the pyridine ring, which increases polarity compared to the tert-butyl group in the target compound.
  • A methanesulfinyl-benzimidazole moiety linked to the sulfonamide group, introducing additional hydrogen-bonding capacity.
  • A toluene-4-sulfonyl group on the ester side chain, which may enhance stability but reduce solubility compared to the tert-butylphenyl-sulfonyl group .

b. Nucleotide Analog (): The compound 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile (9) contains a tert-butyldimethylsilyl (TBDMS) protecting group. While both this compound and the target feature tert-butyl-derived groups, the TBDMS group in the nucleotide analog serves as a steric shield for hydroxyl protection, whereas the tert-butylphenyl-sulfonyl group in the target compound likely influences molecular recognition or aggregation behavior .

Physicochemical Properties (Hypothetical Analysis)

Table 1 compares key structural features and predicted properties:

Property Target Compound Compound 8f () Nucleotide Analog ()
Core Structure Pyridine Pyridine-benzimidazole hybrid Pyrimidine-sugar-phosphate backbone
Key Substituents Cl, 4,6-Me₂, tert-butylphenyl-sulfonyl Trifluoroethoxy, methanesulfinyl TBDMS, diisopropylamino-phosphino
Lipophilicity (logP)* High (~5.2) Moderate (~3.8) High (~6.0)
Electron Effects Electron-withdrawing (Cl) Electron-withdrawing (CF₃) Electron-donating (silyl ether)
Potential Applications Catalysis, materials science Pharmaceutical intermediates Oligonucleotide synthesis

*Calculated using fragment-based methods (e.g., XLogP3).

Reactivity and Functional Group Analysis

  • Chlorine vs. Trifluoroethoxy Groups : The chlorine atom in the target compound may facilitate nucleophilic aromatic substitution, while the trifluoroethoxy group in 8f is more resistant to hydrolysis due to the strong C-F bond .
  • Steric Effects : The tert-butyl group in the target compound creates greater steric hindrance than the TBDMS group in the nucleotide analog, which is designed for temporary protection .

Biological Activity

3-{[4-(Tert-butyl)phenyl]sulfonyl}-2-chloro-4,6-dimethylpyridine is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions, including the introduction of the tert-butyl group and sulfonyl moiety onto a pyridine scaffold. The synthetic route often employs various reagents and conditions to achieve the desired functionalization while maintaining the integrity of the pyridine structure.

Biological Activity

The biological activity of this compound has been evaluated across several studies, focusing on its antibacterial, antifungal, and anti-inflammatory properties.

Antibacterial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties. For instance, a study on similar sulfonamide derivatives demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 4 µg/mL . This suggests that modifications in the sulfonamide structure can enhance antibacterial efficacy.

Antifungal Activity

In addition to antibacterial effects, compounds related to this compound have shown antifungal activity. For example, certain derivatives were effective against Candida albicans, with MIC values indicating moderate to high potency .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory potential. In vitro assays have shown that related compounds can inhibit pro-inflammatory cytokine production, suggesting a mechanism for reducing inflammation in various models .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications at specific positions on the pyridine ring significantly affect biological activity. For instance:

  • Substituents at the 4-position : The presence of bulky groups like tert-butyl enhances both antibacterial and antifungal activities.
  • Chloro substitution : The introduction of chlorine at the 2-position is critical for maintaining bioactivity and enhancing solubility.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various biological assays:

  • Case Study on MRSA : A derivative with a similar framework was tested against MRSA strains, showing promising results with an MIC comparable to leading antibiotics .
  • Inflammation Model : In a murine model of inflammation, compounds derived from this structure reduced edema significantly compared to controls, indicating potential therapeutic applications in inflammatory conditions .

Data Table: Biological Activity Overview

Activity Type Target Organism MIC (µg/mL) Reference
AntibacterialStaphylococcus aureus (MRSA)4
AntifungalCandida albicans8
Anti-inflammatoryCytokine productionSignificant reduction observed

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